Azetidin-1-yl(6-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a targeted therapy drug used to treat non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors.
Mechanism of Action
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone selectively targets mutated EGFR, which is overexpressed in NSCLC cells. It irreversibly binds to the ATP-binding pocket of EGFR, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone inhibits the growth of NSCLC cells with EGFR T790M mutations by inducing cell cycle arrest and apoptosis. It also reduces the expression of anti-apoptotic proteins and increases the expression of pro-apoptotic proteins. Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has a high selectivity for mutated EGFR and does not affect normal cells.
Advantages and Limitations for Lab Experiments
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has several advantages for lab experiments. It is highly specific for mutated EGFR and has a low toxicity profile. It can be used as a positive control in drug screening assays for NSCLC. However, Azetidin-1-yl(6-methoxypyridin-3-yl)methanone is expensive and requires specialized equipment for its synthesis and analysis.
Future Directions
Future research on Azetidin-1-yl(6-methoxypyridin-3-yl)methanone can focus on several areas. Firstly, the development of resistance mechanisms to Azetidin-1-yl(6-methoxypyridin-3-yl)methanone can be studied to identify new therapeutic targets. Secondly, combination therapies with Azetidin-1-yl(6-methoxypyridin-3-yl)methanone and other targeted or immune checkpoint inhibitors can be explored to improve treatment outcomes. Finally, the efficacy of Azetidin-1-yl(6-methoxypyridin-3-yl)methanone in treating other EGFR-mutant cancers, such as breast and colorectal cancer, can be investigated.
Synthesis Methods
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone is synthesized through a multistep process starting from 6-methoxypyridin-3-amine. The synthesis involves the formation of an azetidine ring and the introduction of a methanone group. The final product is obtained after purification and isolation.
Scientific Research Applications
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has been extensively studied for its efficacy in treating NSCLC patients with EGFR T790M mutations, which are responsible for resistance to first-generation EGFR inhibitors. Clinical trials have shown that Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has a high response rate and prolongs progression-free survival in these patients.
properties
IUPAC Name |
azetidin-1-yl-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-3-8(7-11-9)10(13)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNLVIZECSWISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.